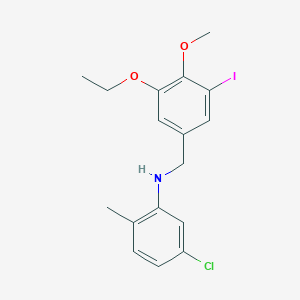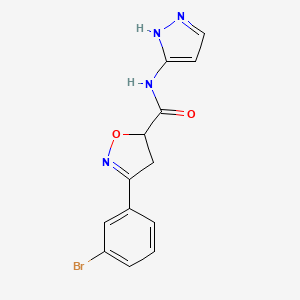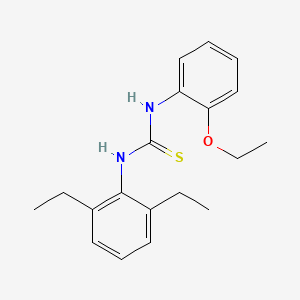
N-(1-ethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(1-ethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EMOP or NS9283, is a compound that has gained significant attention in the field of neuroscience. EMOP is a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes in the brain.
Wirkmechanismus
N-(1-ethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a positive allosteric modulator of α4β2 nAChRs, which are widely distributed in the brain and play a crucial role in various physiological processes, including learning and memory, attention, and mood regulation. This compound binds to a specific site on the receptor, which enhances the binding of acetylcholine to the receptor and increases the channel opening probability, leading to increased neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to enhance the activity of α4β2 nAChRs in various brain regions, including the prefrontal cortex, hippocampus, and striatum. This leads to increased release of various neurotransmitters, including dopamine, glutamate, and acetylcholine, which are involved in various physiological processes in the brain. This compound has also been found to enhance synaptic plasticity, which is crucial for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for α4β2 nAChRs, which allows for precise modulation of these receptors. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments, and its potential off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
Future research on N-(1-ethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide should focus on further elucidating its mechanism of action and its effects on various neurological and psychiatric disorders. Moreover, the development of more potent and selective modulators of α4β2 nAChRs could lead to the development of more effective treatments for these disorders. Additionally, the use of this compound in combination with other drugs could enhance their therapeutic efficacy and reduce their side effects. Finally, the investigation of this compound's effects on other physiological processes, such as inflammation and immune function, could lead to the development of novel therapies for a wide range of diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. This compound has been shown to enhance cognitive function, reduce anxiety and depression-like behaviors, and improve motor function in animal models of these disorders. Moreover, this compound has been found to enhance the efficacy of other drugs used in the treatment of these disorders.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-5-oxo-N-pentan-3-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-14(5-2)18-17(21)13-10-16(20)19(11-13)15-8-6-7-12(3)9-15/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODOSEZCCIZFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4774465.png)
![N-({4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4774470.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4774480.png)
![2-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4774482.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4774485.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4774493.png)


![3-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-4-methoxybenzaldehyde](/img/structure/B4774529.png)
![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide](/img/structure/B4774539.png)
![3-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4774548.png)